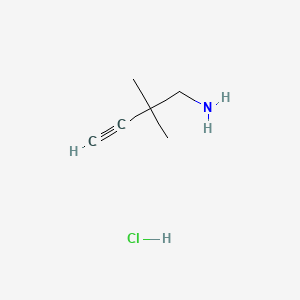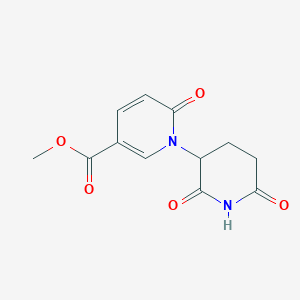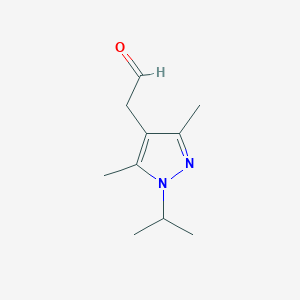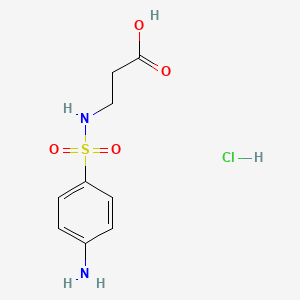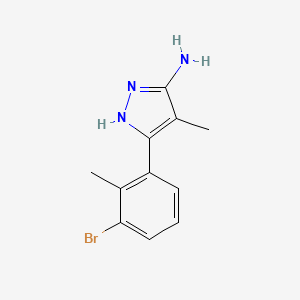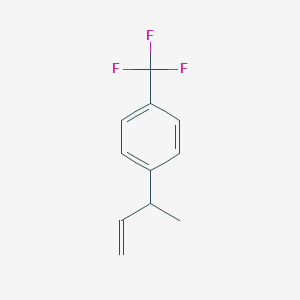
1-(1-Methyl-2-propen-1-yl)-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(But-3-en-2-yl)-4-(trifluoromethyl)benzene is an organic compound with a unique structure that combines a butenyl group and a trifluoromethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(but-3-en-2-yl)-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzene and but-3-en-2-yl halide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the reaction. Common catalysts include palladium or nickel complexes.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the but-3-en-2-yl group is introduced to the benzene ring via a substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(but-3-en-2-yl)-4-(trifluoromethyl)benzene may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
化学反応の分析
Types of Reactions
1-(But-3-en-2-yl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming saturated derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products
The major products formed from these reactions include:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted benzene compounds.
科学的研究の応用
1-(But-3-en-2-yl)-4-(trifluoromethyl)benzene has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and materials science.
作用機序
The mechanism by which 1-(but-3-en-2-yl)-4-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The butenyl group can participate in various chemical reactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
1-(But-3-en-2-yl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)benzene: Lacks the butenyl group, affecting its biological activity and applications.
1-(But-3-en-2-yl)-4-methylbenzene: Contains a methyl group instead of a trifluoromethyl group, leading to differences in chemical behavior and applications.
Uniqueness
1-(But-3-en-2-yl)-4-(trifluoromethyl)benzene is unique due to the presence of both the butenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of applications and reactivity, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C11H11F3 |
|---|---|
分子量 |
200.20 g/mol |
IUPAC名 |
1-but-3-en-2-yl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3/c1-3-8(2)9-4-6-10(7-5-9)11(12,13)14/h3-8H,1H2,2H3 |
InChIキー |
UGALPAAQFSPSQK-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)C1=CC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


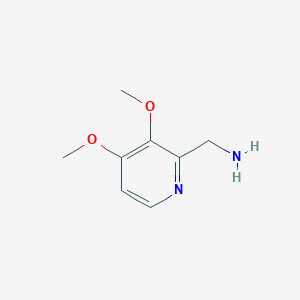
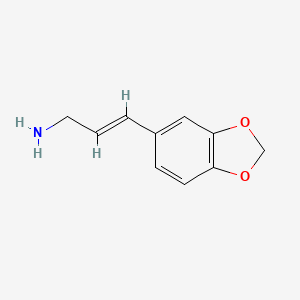

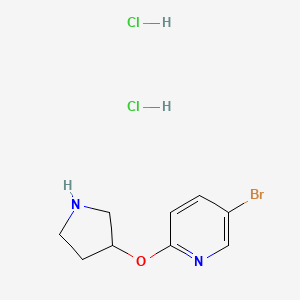
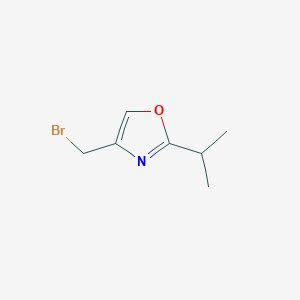

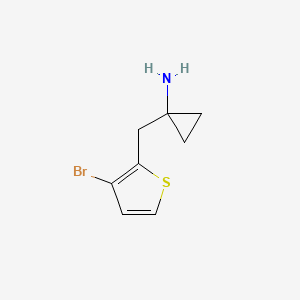

![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)
